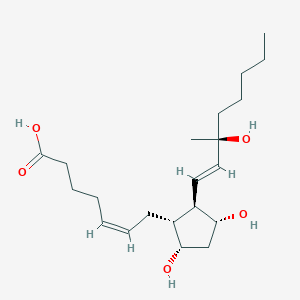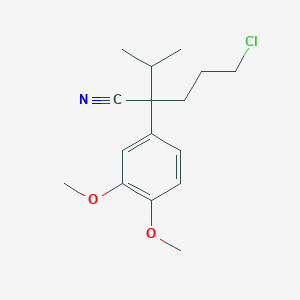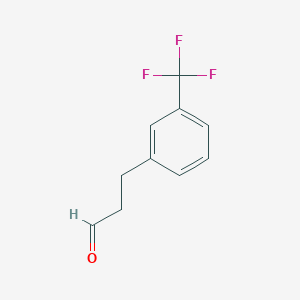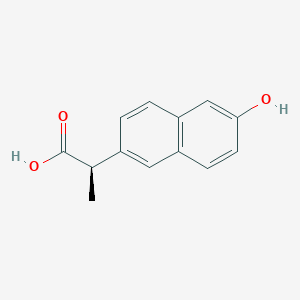
(R)-O-Desmethyl Naproxen
説明
Synthesis Analysis
(R)-O-Desmethyl Naproxen and its metabolites, including 6-O-desmethylnaproxen, have been synthesized and studied for their chemical properties and biological activities. These compounds have been produced through both enzymatic and chemical synthesis methods, highlighting their significance in drug metabolism and environmental presence (Andersen & Hansen, 1992).
Molecular Structure Analysis
The molecular structure of Naproxen, closely related to (R)-O-Desmethyl Naproxen, has been refined using X-ray diffraction techniques, providing insights into its crystallographic properties and intermolecular interactions (Kim, Song, & Park, 1987).
Chemical Reactions and Properties
The reactivity and chemical properties of (R)-O-Desmethyl Naproxen have been explored through its interactions with various substances, including its role in the formation of complex molecular structures and its environmental detection as a contaminant. These studies underline the compound's environmental impact and its potential for further chemical investigations (Selke, Scheurell, Shah, & Hühnerfuss, 2010).
Physical Properties Analysis
The solubility, volumetric, and compressibility properties of Naproxen, which are relevant to (R)-O-Desmethyl Naproxen, have been studied in various solvents. These studies offer valuable information on the physicochemical characteristics of the drug and its metabolites, aiding in the understanding of their behavior in different environments (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).
Chemical Properties Analysis
The enantiomeric separation and analysis of Naproxen and its metabolites, including (R)-O-Desmethyl Naproxen, have been achieved through various chromatographic techniques. These studies not only provide insights into the compound's enantiomeric purity but also demonstrate its pharmacokinetic behavior and environmental detection (Andersen & Hansen, 1992; Dionísio et al., 2020).
科学的研究の応用
Solubility and Physicochemical Properties
Research has focused on enhancing the solubility of Naproxen by exploring its behavior in various solvents, including deep eutectic solvents (DES). The solubility of Naproxen increases with the concentration of DES and temperature, indicating strong interactions between Naproxen and DES. This finding could improve drug formulation and delivery methods for more efficient therapeutic effects (Mokhtarpour et al., 2019).
Environmental Impact and Degradation
Studies have also examined the environmental impact of Naproxen, including its stability and removal in wastewater treatment processes. An advanced wastewater treatment plant utilizing ultra-filtration, activated charcoal, and reverse osmosis showed efficiency in removing Naproxen, suggesting the potential for improving water purification technologies (Qurie et al., 2014). Additionally, research on the degradation of Naproxen by various chemical processes has provided insights into potential methods for reducing its presence in the environment, thereby mitigating its impact on ecosystems (Arany et al., 2013).
Safety And Hazards
®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
特性
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-O-Desmethyl Naproxen | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

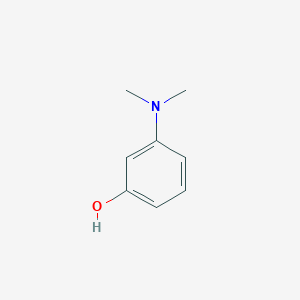
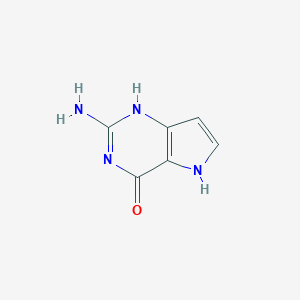



![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
